molecular formula C16H12N4O5 B2865478 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034349-10-3

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2865478
CAS No.: 2034349-10-3
M. Wt: 340.295
InChI Key: RMJLXLDGAVOUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N4O5 and its molecular weight is 340.295. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It interacts with EZH2, inhibiting its function and thus disrupting the activity of the PRC2 complex . This leads to a decrease in the methylation of lysine 27 on histone 3 (H3K27), a process that is generally catalyzed by PRC2 and serves to repress transcription .

Biochemical Pathways

The inhibition of EZH2 and the subsequent decrease in H3K27 methylation disrupts the normal function of the PRC2 complex . This affects the chromatin structure, leading to changes in gene expression . The exact downstream effects can vary depending on the specific genes that are affected.

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

The result of the compound’s action is a disruption of the normal function of the PRC2 complex, leading to changes in gene expression . This can have various effects at the molecular and cellular level, depending on the specific genes that are affected. In the case of certain malignancies, this can lead to a decrease in the proliferation of cancer cells .

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-13-6-9(3-4-17-13)15-19-14(25-20-15)7-18-16(22)10-1-2-11-12(5-10)24-8-23-11/h1-6H,7-8H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJLXLDGAVOUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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